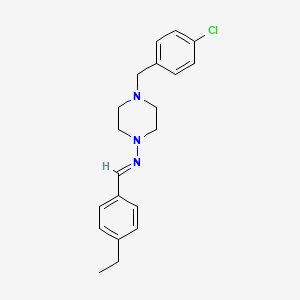

4-(4-chlorobenzyl)-N-(4-ethylbenzylidene)-1-piperazinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzylpiperazine derivatives and related compounds often involves complex reactions such as Michael addition, Dieckmann condensation, hydrolysis decarboxylation, and Aldol condensation. One example includes the synthesis of a novel compound, N-(4-methylbenzyl)-3,5-bis(4-chlorobenzylidene)-4-piperidone, which used 4-methylbenzylamine as a starting material (Xue Si-jia, 2012). Similarly, the synthesis of 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines explored the relationship between the triazaalkane linker's structure and the compounds' cardiotropic activity (G. Mokrov et al., 2019).

Molecular Structure Analysis

Studies on the crystal structure of related compounds, such as N-(4-methylbenzyl)-3,5-bis(4-chlorobenzylidene)-4-piperidone, have shown nonplanar molecules with specific configurations and no intra- or intermolecular hydrogen bonds in the crystal structure (Xue Si-jia, 2012). These analyses are crucial for understanding the compound's interactions and stability.

Chemical Reactions and Properties

The chemical reactions involving benzylpiperazine derivatives include various substitution reactions, as seen in the synthesis of compounds related to KB-2796 metabolites, which aim to confirm proposed structures through the synthesis of authentic compounds (H. Ohtaka et al., 1989). These reactions are instrumental in exploring the chemical properties and potential applications of these compounds.

Physical Properties Analysis

The physical properties, such as crystal structure and molecular conformation, are essential for understanding the stability and reactivity of compounds. The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, for example, demonstrates the conformation of molecules in the crystal and provides insights into the intermolecular interactions within the structure (Md. Serajul Haque Faizi et al., 2016).

Chemical Properties Analysis

The chemical properties of benzylpiperazine derivatives, including their reactivity, binding affinity, and interactions with biological targets, are extensively studied. For example, N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide demonstrated high affinity and selectivity for the dopamine D4 receptor, showcasing the potential therapeutic applications of these compounds (R. Perrone et al., 1998).

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Activities

Several studies have demonstrated the antibacterial and antifungal potential of compounds related to 4-(4-chlorobenzyl)-N-(4-ethylbenzylidene)-1-piperazinamine. For instance, Xu et al. (2018) prepared bis-Schiff bases containing a piperazine ring, exhibiting good antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis (Xu et al., 2018). Similarly, Bektaş et al. (2010) synthesized novel 1,2,4-Triazole derivatives, including a Schiff base derivative using methyl piperazine, which showed good to moderate antimicrobial activities against tested microorganisms (Bektaş et al., 2010).

Cytotoxic Activities

Research on derivatives of 4-(4-chlorobenzyl)-N-(4-ethylbenzylidene)-1-piperazinamine has also explored their cytotoxic activities against various cancer cell lines. Yarim et al. (2012) designed a series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, demonstrating significant cell growth inhibitory activity on liver, breast, colon, gastric, and endometrial cancer cell lines (Yarim et al., 2012).

Bioactive Properties

Compounds structurally related to 4-(4-chlorobenzyl)-N-(4-ethylbenzylidene)-1-piperazinamine have been isolated from marine actinobacteria, showing bioactive properties. Sobolevskaya et al. (2007) isolated new compounds from the marine actinobacterium Streptomyces sp., which had cytotoxic activities estimated from their effects on sperm and eggs of the sea urchin Strongylocentrotus intermedius (Sobolevskaya et al., 2007).

Antioxidant Properties for Polymers

Desai et al. (2004) synthesized and characterized hindered-phenol-containing amine moieties, including a derivative of 1-(4-methylbenzyl)piperazine, as antioxidants for polypropylene copolymers, demonstrating their potential in enhancing the thermooxidative stability of polypropylene copolymer (Desai et al., 2004).

Eigenschaften

IUPAC Name |

(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(4-ethylphenyl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3/c1-2-17-3-5-18(6-4-17)15-22-24-13-11-23(12-14-24)16-19-7-9-20(21)10-8-19/h3-10,15H,2,11-14,16H2,1H3/b22-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGLDJSGZLODAKS-PXLXIMEGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-chlorobenzyl)-N-[(E)-(4-ethylphenyl)methylidene]-1-piperazinamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5536168.png)

![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5536169.png)

![1-(bicyclo[4.1.0]hept-7-ylcarbonyl)indoline](/img/structure/B5536173.png)

![2-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5536190.png)

![N-[2-(4-methoxyphenyl)ethyl]-4-nitrobenzamide](/img/structure/B5536195.png)

![1-(5-{1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbonyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5536211.png)

![4-chloro-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5536228.png)

![4-(methoxymethyl)-6-methyl-2-[(4-methylphenyl)amino]nicotinonitrile](/img/structure/B5536251.png)

![2-[2-(2,4-dimethyl-1H-imidazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5536253.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-{[(2-fluoroethyl)amino]sulfonyl}benzamide](/img/structure/B5536254.png)

![5-[4-(allyloxy)-3-methoxybenzylidene]-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5536260.png)